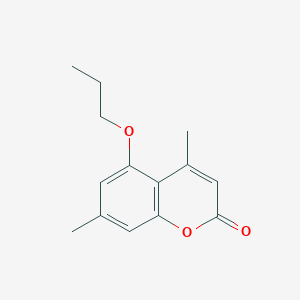
ethyl oxo(4-phenyl-1-piperazinyl)acetate
Descripción general
Descripción
Ethyl oxo(4-phenyl-1-piperazinyl)acetate, also known as EtOPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EtOPPA is an ester derivative of piperazine, which is a cyclic organic compound that is widely used in pharmaceuticals. The structure of EtOPPA contains a piperazine ring, which is connected to a phenyl group and an acetic acid moiety through an ester linkage.
Mecanismo De Acción
The exact mechanism of action of ethyl oxo(4-phenyl-1-piperazinyl)acetate is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. Additionally, this compound has been found to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in animal models. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been found to modulate the activity of various enzymes and proteins involved in the regulation of neurotransmitter systems, including monoamine oxidase (MAO) and tyrosine hydroxylase (TH).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl oxo(4-phenyl-1-piperazinyl)acetate has several advantages for use in lab experiments, including its high potency and selectivity for certain neurotransmitter systems. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several future directions for research on ethyl oxo(4-phenyl-1-piperazinyl)acetate. One area of interest is the development of new derivatives of this compound that exhibit improved potency and selectivity for certain neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of anxiety and depression. Finally, studies are needed to investigate the potential toxicity and safety of this compound for use in humans.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in the field of neuroscience. This compound has been found to exhibit anxiolytic and antidepressant-like effects in animal models, and modulate the activity of various neurotransmitter systems in the brain. This compound has several advantages for use in lab experiments, but there are also limitations to its use. Future research on this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Ethyl oxo(4-phenyl-1-piperazinyl)acetate has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, indicating its potential use as a treatment for anxiety and depression. Additionally, this compound has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)13(17)16-10-8-15(9-11-16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCWLRXDYFCTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4656334.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride](/img/structure/B4656337.png)
![2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4656340.png)

![N-(2-chlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656350.png)


![2-{[2-(4-fluorophenoxy)ethyl]thio}-1,3-benzothiazole](/img/structure/B4656373.png)


![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4656405.png)
![N-(4-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4656415.png)
![dimethyl 2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4656418.png)
